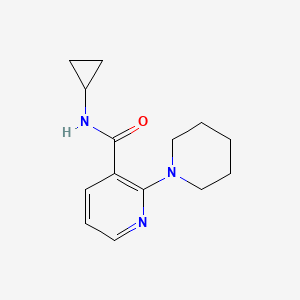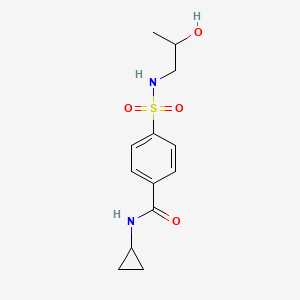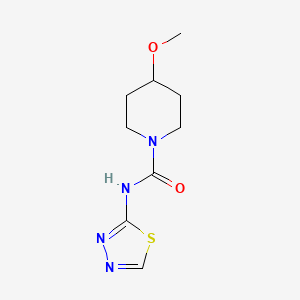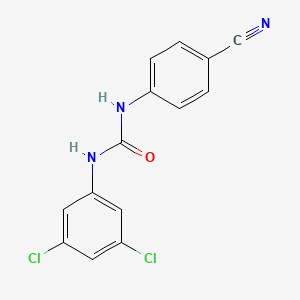
N~3~-cyclopropyl-2-piperidinonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-cyclopropyl-2-piperidinonicotinamide (CPP-115) is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability in the central nervous system. The inhibition of GABA transaminase leads to an increase in the levels of GABA, which can have a variety of effects on the brain and body. CPP-115 has been the subject of extensive research due to its potential therapeutic applications.
作用機序
The mechanism of action of N~3~-cyclopropyl-2-piperidinonicotinamide involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce neuronal excitability and modulate the activity of other neurotransmitter systems. The increase in GABA levels produced by N~3~-cyclopropyl-2-piperidinonicotinamide can have a variety of effects on the brain and body, including reducing seizure activity, reducing anxiety, and improving mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~3~-cyclopropyl-2-piperidinonicotinamide are primarily related to its ability to increase the levels of GABA in the brain. GABA has been shown to have a variety of effects on neuronal function, including reducing excitability, modulating the activity of other neurotransmitter systems, and regulating synaptic plasticity. The effects of N~3~-cyclopropyl-2-piperidinonicotinamide on GABA levels and neuronal function can have a variety of downstream effects on behavior and physiology.
実験室実験の利点と制限
One advantage of N~3~-cyclopropyl-2-piperidinonicotinamide as a research tool is its high potency and selectivity for GABA transaminase inhibition. This allows for precise manipulation of GABA levels in the brain and can help to elucidate the role of GABA in various physiological and pathological processes. However, N~3~-cyclopropyl-2-piperidinonicotinamide also has limitations as a research tool, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are many potential future directions for research on N~3~-cyclopropyl-2-piperidinonicotinamide. One area of interest is the development of new therapeutic applications for N~3~-cyclopropyl-2-piperidinonicotinamide in neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N~3~-cyclopropyl-2-piperidinonicotinamide on GABA levels and neuronal function. Additionally, there is potential for the development of new analogs of N~3~-cyclopropyl-2-piperidinonicotinamide with improved pharmacological properties and selectivity for GABA transaminase inhibition.
合成法
N~3~-cyclopropyl-2-piperidinonicotinamide can be synthesized using a variety of methods. One common method involves the reaction of 2-piperidinone with cyclopropylamine to form N-cyclopropyl-2-piperidinone. This compound is then reacted with nicotinic acid to form N~3~-cyclopropyl-2-piperidinonicotinamide. Other methods involve the use of different starting materials or alternative reaction conditions.
科学的研究の応用
N~3~-cyclopropyl-2-piperidinonicotinamide has been investigated for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, N~3~-cyclopropyl-2-piperidinonicotinamide has been shown to be effective in reducing seizures and anxiety-like behavior in animal models. Clinical trials have also been conducted to evaluate the safety and efficacy of N~3~-cyclopropyl-2-piperidinonicotinamide in humans.
特性
IUPAC Name |
N-cyclopropyl-2-piperidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(16-11-6-7-11)12-5-4-8-15-13(12)17-9-2-1-3-10-17/h4-5,8,11H,1-3,6-7,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVELGBJMGUNLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(methylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B7529431.png)
![1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea](/img/structure/B7529434.png)


![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)
![5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7529455.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide](/img/structure/B7529462.png)

![5-(2-Methylpropyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529487.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)
![N-(4-bromo-2-methylphenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529518.png)
![N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)